![molecular formula C22H17FN2O2 B4140770 6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline](/img/structure/B4140770.png)
6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline
Overview
Description
6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indenoquinoline Core: The indenoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzophenone and cyclohexanone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroindenoquinoline core, using oxidizing agents such as potassium permanganate.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Potassium carbonate, sodium hydride.
Major Products
Reduction: 6-(2-fluorophenyl)-2-amino-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline.
Oxidation: Oxidized derivatives of the tetrahydroindenoquinoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound can be explored for its potential as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: The compound can be used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties can be investigated for applications in organic electronics and photonics.
Chemical Synthesis: As a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorophenyl group could enhance the compound’s binding affinity to specific targets through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the indeno or fluorophenyl groups.
2-nitroquinoline: Lacks the indeno and fluorophenyl groups but contains the nitro group.
6-fluoroquinoline: Contains the fluorophenyl group but lacks the nitro and indeno groups.
Uniqueness
6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline is unique due to the combination of the fluorophenyl, nitro, and tetrahydroindenoquinoline moieties. This combination imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications that are not observed in simpler quinoline derivatives.
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c23-19-8-4-3-7-16(19)22-18-11-13-5-1-2-6-15(13)21(18)17-12-14(25(26)27)9-10-20(17)24-22/h1-10,12,18,21-22,24H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZKZCIQBMVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C4=C(C=CC(=C4)[N+](=O)[O-])NC2C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.